3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine
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Overview
Description
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with three methyl groups and an isoxazole ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable ketone to form the pyrazole ring, followed by further functionalization to introduce the isoxazole and amine groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl groups on the pyrazole ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to substitute the methyl groups.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.
Reduction: Amines, amides, and other reduced products.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound can be used in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)isoxazol-5-amine is unique due to its specific structural features. Similar compounds include:
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propylamine: This compound has a similar pyrazole core but differs in the presence of the isoxazole ring and amine group.
N,N-Dimethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzeneethanamine: This compound has a benzene ring instead of the isoxazole ring, leading to different chemical properties and applications.
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5-9(6(2)13(3)11-5)7-4-8(10)14-12-7/h4H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAVBPICGNLXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NOC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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